3-Methyl-[1,2]oxazolo[5,4-c]pyridine falls under the category of nitrogen-containing heterocycles. It is specifically classified as an oxazole derivative due to the presence of the oxazole ring fused with a pyridine ring. This structural configuration is significant for its reactivity and biological properties.
The synthesis of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine typically involves several key steps:
These synthetic pathways can be optimized for yield and purity in an industrial setting, where larger-scale production might be necessary .
The molecular structure of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
3-Methyl-[1,2]oxazolo[5,4-c]pyridine can participate in various chemical reactions:
The specific outcomes of these reactions depend heavily on factors such as temperature, solvent choice, and reaction time .
The mechanism of action for 3-Methyl-[1,2]oxazolo[5,4-c]pyridine involves its interaction with biological targets such as enzymes or receptors that play critical roles in cellular processes.
In vitro studies often employ molecular docking techniques to predict binding affinities and elucidate potential mechanisms by which this compound exerts its biological effects .
The physical and chemical properties of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine include:
These properties are essential for understanding how the compound behaves under different conditions and how it can be utilized in various applications .
3-Methyl-[1,2]oxazolo[5,4-c]pyridine has several potential applications:
Research continues to explore its full potential across various scientific disciplines .
Oxazolo[5,4-d]pyrimidine derivatives—structurally analogous to 3-methyl-[1,2]oxazolo[5,4-c]pyridine—demonstrate selective cytotoxicity against diverse human carcinoma lineages. These fused heterocyclic scaffolds mimic purine bases, enabling them to function as antimetabolites that disrupt nucleic acid synthesis and related signaling pathways in malignant cells [1] [5]. Notably, derivatives bearing aliphatic amino chains at position 7 and isoxazole substituents at position 2 exhibit potent activity against colorectal adenocarcinoma. Compound 3g (featuring a 3-(N,N-dimethylamino)propyl group) achieved a cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 (primary colon adenocarcinoma) cells, significantly surpassing fluorouracil (CC₅₀ = 381.2 µM) . Against metastatic colon adenocarcinoma (LoVo), lung carcinoma (A549), and breast adenocarcinoma (MCF7) cell lines, analogues within this structural class induced dose-dependent growth inhibition, though with variable potency reflecting tumor-type specificity. Molecular profiling indicates this efficacy arises from dual mechanisms: competitive antagonism of purine incorporation and targeted kinase inhibition [1] .
Critical substituents governing the anticancer potency of 3-methyl-[1,2]oxazolo[5,4-c]pyridine analogues are mapped in Table 2. SAR studies reveal that:
Table 2: Key SAR Trends for Anticancer Activity Optimization
Position | Modification | Biological Impact | Example Potency (IC₅₀/CC₅₀) |
---|---|---|---|
C2 | 5-Amino-3-methylisoxazole | ↑ VEGFR-2 binding, ↑ cellular uptake | CC₅₀: 58.4 µM (HT29) |
p-Methoxyphenyl | Moderate ↑ kinase inhibition | IC₅₀: 0.33 µM (VEGFR2) [1] | |
m-Nitrophenyl | Loss of activity | Inactive [1] | |
C7 | 3-(N,N-Dimethylamino)propyl (3g) | Optimal H-bonding with VEGFR-2 active site | CC₅₀: 58.4 µM (HT29) |
2-Aminoethyl | ↓ Activity due to shorter linker | CC₅₀: >100 µM (HT29) | |
Core | Oxazole → Furo[2,3-d]pyrimidine | ↑ EGFR inhibition (relief of conformational strain) | IC₅₀: 0.006 µM (EGFR) [1] |
3-Methyl-[1,2]oxazolo[5,4-c]pyridine derivatives impede metastatic progression primarily through angiogenesis inhibition. Molecular docking confirms high-affinity binding (comparable to sorafenib/tivozanib) to the VEGFR-2 ATP-binding pocket, forming critical hydrogen bonds with Lys-868 and Asp-1046 residues [1] . This interaction suppresses VEGF-induced endothelial cell proliferation (IC₅₀ = 0.29 µM in HUVECs) and downregulates angiogenic biomarkers like CD31 [1]. In HT29 xenograft models, analogues significantly reduce microvessel density—confirming antiangiogenic efficacy in vivo. Additionally, select derivatives inhibit pro-metastatic kinases (e.g., FGFR, PDGFR) at micromolar concentrations, disrupting stromal-tumor crosstalk essential for invasion [1] . The convergence of VEGFR-2 inhibition and antimetabolite activity positions these compounds as dual-targeted agents against primary tumor growth and distant dissemination.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8